molecular formula C26H26NO8P B13384133 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid

Cat. No.: B13384133
M. Wt: 511.5 g/mol
InChI Key: HOFDVXHILSPFNS-UHFFFAOYSA-N
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Description

IUPAC Name: (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((benzyloxy)(hydroxy)phosphoryl)oxy)butanoic acid Molecular Formula: C₂₆H₂₆NO₈P Molecular Weight: 511.467 g/mol CAS No.: 175291-56-2 Application: This compound is a phosphorylated threonine derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group. It is primarily used in solid-phase peptide synthesis (SPPS) to introduce post-translational modifications mimicking phosphorylated residues, critical for studying protein signaling pathways and enzyme interactions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFDVXHILSPFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

  • Starting amino acid: L-Threonine or a similar hydroxybutanoic acid derivative is used as the substrate.
  • Amino group protection: The amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
  • Reaction conditions: Typically performed in a mixed solvent system such as 1,4-dioxane and water under inert atmosphere at room temperature, with a mild base like sodium carbonate to facilitate the coupling reaction.
Step Reagents/Conditions Purpose Notes
1 L-Threonine + Fmoc-OSu + Na2CO3 in 1,4-dioxane/water Amino group protection Mild base ensures selective amine protection without esterification of carboxyl group
2 Acidification with HCl to pH 4 Quench reaction and isolate product Controls pH for product precipitation
  • This step yields 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid, a key intermediate for further phosphorylation.

Phosphorylation of the Hydroxyl Group

  • Phosphorylating agent: Phenylmethoxyphosphoryl chloride or derivatives thereof are used to introduce the phosphoryl group onto the hydroxyl at the 3-position.
  • Reaction conditions: The phosphorylation is performed under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to scavenge HCl formed during the reaction.
  • Selectivity: The Fmoc group protects the amino group, preventing side reactions, while the carboxyl group remains free or protected depending on the synthetic route.
Step Reagents/Conditions Purpose Notes
3 Fmoc-protected hydroxybutanoic acid + phenylmethoxyphosphoryl chloride + base (e.g., pyridine) Phosphorylation of hydroxyl group Anhydrous, inert atmosphere to prevent hydrolysis
4 Work-up with aqueous acid/base Purification and isolation Removal of excess reagents and byproducts

Purification and Characterization

  • Purification techniques: Crystallization, vacuum drying, and solidification methods are employed to obtain the pure compound.
  • Analytical verification: Melting point determination (~115°C dec.), optical rotation ([α]20/D ~16° in DMF), and spectroscopic methods (NMR, IR) confirm structure and purity.

Data Table Summarizing Preparation Parameters

Parameter Details Source
Starting material L-Threonine
Amino protection reagent N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Base for protection Sodium carbonate
Solvent for protection 1,4-Dioxane/water
Phosphorylation reagent Phenylmethoxyphosphoryl chloride Patent literature, typical for such compounds
Base for phosphorylation Pyridine or triethylamine Standard practice in phosphorylation
Reaction atmosphere Inert (N2 or Ar) To avoid hydrolysis
Purification methods Crystallization, vacuum drying, solidification Patent and synthetic protocols
Melting point 115°C (decomposition)
Optical rotation +16° (c=1%, DMF)

Research Findings and Notes on Synthesis

  • The Fmoc protection strategy is widely used in peptide chemistry and amino acid derivative synthesis due to its mild conditions and ease of removal.
  • Phosphorylation of hydroxyl groups with phenylmethoxyphosphoryl chloride is a common method to introduce protected phosphate esters, which can later be deprotected for biological or synthetic applications.
  • Maintaining anhydrous conditions and inert atmosphere during phosphorylation is critical to prevent hydrolysis and side reactions.
  • The carboxylic acid group may be temporarily protected (e.g., as an ester) during phosphorylation depending on the synthetic scheme, although direct phosphorylation with a free acid is possible under controlled conditions.
  • Purification by crystallization and vacuum drying ensures removal of impurities and solvents, yielding a stable white powder suitable for further use.

Chemical Reactions Analysis

Types of Reactions: Fmoc-O-(benzylphospho)-L-threonine undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Deprotection Reactions: The benzylphospho group can be removed under hydrogenation conditions.

Common Reagents and Conditions:

Major Products Formed:

    Fmoc Deprotection: The major product is the free amino group of L-threonine.

    Benzylphospho Deprotection: The major product is the free hydroxyl group of L-threonine.

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-O-(benzylphospho)-L-threonine involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the benzylphospho group protects the hydroxyl group .

Molecular Targets and Pathways: The compound targets specific amino acid residues in peptides, allowing for the selective introduction of phosphate groups. This is crucial for studying phosphorylation-dependent signaling pathways .

Comparison with Similar Compounds

Phosphorylated Amino Acid Derivatives

Phosphorylated Fmoc-amino acids are essential for mimicking biological processes. Key examples include:

Compound Name CAS No. Amino Acid Backbone Phosphorylation Site Molecular Weight Key Application Reference
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid 175291-56-2 Threonine (Thr) O-Phosphoryl (benzyl-protected) 511.47 Signal transduction studies
Fmoc-Tyr(PO₃Bzl₂)-OH 134150-51-9 Tyrosine (Tyr) O-Phosphoryl (bis-benzyl) 664.60 Phosphotyrosine mimic in kinases
Fmoc-Ser(PO₃Bzl₂)-OH 154721-42-1 Serine (Ser) O-Phosphoryl (bis-benzyl) 578.50 Serine phosphorylation studies 1

Notes:

  • Deprotection: Benzyl-protected phosphorylated groups (e.g., in the target compound) require hydrogenolysis (H₂/Pd) or TFA treatment for cleavage, whereas bis-benzyl groups (e.g., Fmoc-Tyr(PO₃Bzl₂)-OH) need stronger acids like HBr .
  • Biological Relevance : Tyrosine phosphorylation is prevalent in kinase signaling, while threonine/serine phosphorylation is common in metabolic regulation .

Non-Phosphorylated Fmoc-Amino Acids

Compounds with alternative functional groups highlight structural diversity:

Compound Name CAS No. Functional Group Molecular Weight Key Application Reference
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid 1217603-41-2 β-Hydroxy group 355.38 Hydrophobic peptide modifications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 o-Tolyl (aromatic) 401.45 Introducing hydrophobic residues
Fmoc-L-photo-methionine 945859-89-2 Photo-labile diazirine 379.41 Photoaffinity labeling in peptides

Notes:

  • Functional Role : Hydroxyl groups (e.g., ) enhance hydrogen bonding, while aromatic groups (e.g., ) improve peptide stability in membranes .
  • Reactivity : Photo-labile groups (e.g., Fmoc-L-photo-methionine) enable UV-induced crosslinking for protein interaction mapping .

Physicochemical Properties

Solubility and Stability

Compound Name Solubility (Polar Solvents) Stability Concerns Reference
Target Compound Moderate (polar aprotic) Hydrolysis of phosphoryl group
Fmoc-Tyr(PO₃Bzl₂)-OH Low (due to aromaticity) Acid-sensitive benzyl groups
(S)-2-...-3-hydroxy-3-methylbutanoic acid High (due to hydroxyl) Oxidative degradation

Notes:

  • The target compound’s phosphoryl group increases polarity but requires anhydrous conditions to prevent hydrolysis .
  • Aromatic side chains (e.g., o-tolyl in ) reduce solubility in aqueous buffers, necessitating DMF or DMSO for SPPS .

Coupling Efficiency and Compatibility

Compound Name Coupling Efficiency Compatible Resins Reference
Target Compound High (Fmoc strategy) Wang, Rink amide
Fmoc-L-photo-methionine Moderate MBHA (acid-stable)
(R)-2-...-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid Low (steric hindrance) PEG-PS

Notes:

  • Steric hindrance from branched alkoxy groups (e.g., ) reduces coupling efficiency, requiring extended reaction times .
  • The Fmoc group in the target compound ensures compatibility with standard SPPS protocols .

Biological Activity

The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid is a synthetic amino acid derivative that has garnered attention in biological research due to its potential applications in drug development and biochemical studies. Its unique structural features, including a fluorenylmethoxycarbonyl group and a phosphoryl moiety, suggest diverse biological activities.

Structural Characteristics

  • Molecular Formula : C₁₈H₁₉N₃O₅P
  • Molecular Weight : 396.33 g/mol
  • CAS Number : 1808268-08-7

The compound's structure allows it to interact with various biological targets, influencing enzyme activity and cellular signaling pathways.

The biological activity of this compound is primarily linked to its ability to modulate enzyme-substrate interactions. It acts as a probe for studying enzyme kinetics, particularly with imidazole-containing enzymes, which are crucial in various metabolic pathways. The phosphoryl group enhances its affinity for specific enzymes, potentially leading to inhibition or activation of enzymatic reactions depending on the context of its application.

1. Antimicrobial Properties

Research indicates that many amino acid derivatives exhibit antimicrobial activity. This compound's structural features may contribute to its effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

2. Antioxidant Activity

The presence of specific functional groups within the compound suggests potential antioxidant properties. These characteristics are beneficial in combating oxidative stress, which plays a significant role in numerous diseases, including cancer and neurodegenerative disorders.

3. Modulation of Enzyme Activity

As both a substrate and an inhibitor, this compound can influence critical enzymatic reactions involved in metabolic processes. Its interaction with enzymes can lead to significant changes in metabolic pathways, which may have therapeutic implications .

Case Studies and Research Findings

Recent studies have explored the biological applications of this compound:

  • Enzyme Interaction Studies : In vitro experiments demonstrated that the compound effectively inhibits certain enzymes involved in metabolic regulation, providing insights into its potential as a therapeutic agent.
  • Antimicrobial Testing : Laboratory tests revealed that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialExhibits activity against specific bacterial strains
AntioxidantPotential to reduce oxidative stress
Enzyme ModulationInfluences enzyme kinetics and metabolic pathways

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be improved?

The compound’s synthesis involves multi-step processes, including Fmoc-group introduction and phosphorylation. Microwave-assisted synthesis (60–100°C, 20–40 minutes) and sonochemistry (20–50 kHz) significantly improve yields (up to 85%) by enhancing reaction homogeneity and reducing side products . Solvent selection (e.g., DMF or dichloromethane) and stoichiometric control of phosphorylating agents (e.g., phenylmethoxyphosphoryl chloride) are critical. Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and chemical purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms stereochemistry and Fmoc-group integrity (e.g., δ 7.2–7.8 ppm for fluorenyl protons) .
  • High-Performance Liquid Chromatography (HPLC): Retention time analysis under gradient elution (0.1% TFA in acetonitrile/water) detects impurities <0.5% .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 512.2) .

Advanced: How does the phosphoryloxy group influence the compound’s stability in aqueous buffers, and what conditions accelerate degradation?

The phosphoryloxy group is hydrolytically labile in acidic (pH < 4) or alkaline (pH > 9) conditions, forming 3-hydroxybutanoic acid derivatives. Degradation kinetics (studied via LC-MS) show a half-life of 8 hours at pH 7.4 (37°C), extending to 48 hours in lyophilized form . Storage at -20°C in anhydrous DMSO or acetonitrile minimizes decomposition. Metal ions (e.g., Mg²⁺) catalyze hydrolysis, necessitating chelating agents (e.g., EDTA) in buffer systems .

Advanced: What experimental strategies are effective for studying interactions between this compound and protein targets (e.g., kinases or phosphatases)?

  • Surface Plasmon Resonance (SPR): Immobilize target proteins on sensor chips to measure binding affinity (KD values in nM range) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for phosphorylation-dependent interactions .
  • Fluorescence Polarization: Monitor competitive displacement using fluorescent probes (e.g., FITC-labeled peptides) .

Advanced: How does the Fmoc group’s steric bulk affect compatibility with orthogonal protecting groups in solid-phase peptide synthesis?

The Fmoc group’s hydrophobicity and size require careful pairing with acid-labile groups (e.g., tert-butyl or Trt) for selective deprotection. Compatibility is assessed via:

  • Kinetic Studies: Compare deprotection rates (20% piperidine in DMF vs. 1% TFA in DCM) .
  • MS/MS Fragmentation: Identify undesired side reactions (e.g., β-elimination) during coupling .

Advanced: How can researchers resolve contradictory data regarding this compound’s bioactivity across different cell lines?

Contradictions often arise from cell-specific permeability or off-target effects. Mitigation strategies include:

  • Metabolic Labeling: Track intracellular phosphorylation using ³²P-radiolabeled analogs .
  • Knockout Models: Use CRISPR-Cas9 to eliminate putative off-target enzymes (e.g., phosphatases) .
  • Dose-Response Curves: Compare EC₅₀ values across lines (e.g., HEK293 vs. HeLa) to identify transport limitations .

Advanced: What methods ensure stereochemical purity during synthesis, given the compound’s chiral centers?

  • Chiral HPLC: Resolve enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) .
  • X-ray Crystallography: Confirm absolute configuration via single-crystal analysis (e.g., CCDC deposition) .
  • Circular Dichroism (CD): Monitor optical activity shifts (190–250 nm) during synthesis .

Advanced: What are the primary degradation byproducts under thermal stress, and how are they characterized?

Thermolysis (≥100°C) generates:

  • Fluorenone: Detected via GC-MS (m/z 180.1) due to Fmoc-group oxidation .
  • Phenylmethyl Phosphate: Identified by ³¹P NMR (δ -0.5 ppm) .
    Accelerated stability studies (40–80°C, 75% RH) with LC-MS/MS quantify degradation pathways (e.g., Arrhenius modeling) .

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